1-Octylnaphthalene 1-Octylnaphthalene
Brand Name: Vulcanchem
CAS No.: 2876-51-9
VCID: VC11993554
InChI: InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3
SMILES: CCCCCCCCC1=CC=CC2=CC=CC=C21
Molecular Formula: C18H24
Molecular Weight: 240.4 g/mol

1-Octylnaphthalene

CAS No.: 2876-51-9

Cat. No.: VC11993554

Molecular Formula: C18H24

Molecular Weight: 240.4 g/mol

* For research use only. Not for human or veterinary use.

1-Octylnaphthalene - 2876-51-9

Specification

CAS No. 2876-51-9
Molecular Formula C18H24
Molecular Weight 240.4 g/mol
IUPAC Name 1-octylnaphthalene
Standard InChI InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3
Standard InChI Key MZOGBVZHJWAQSG-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=CC2=CC=CC=C21
Canonical SMILES CCCCCCCCC1=CC=CC2=CC=CC=C21

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Octylnaphthalene (C₁₈H₂₂) consists of a naphthalene ring—a fused bicyclic system of two benzene rings—with a linear octyl (-C₈H₁₇) substituent at the 1-position. This configuration introduces steric hindrance and electronic effects, altering reactivity compared to unsubstituted naphthalene . The octyl chain enhances hydrophobicity, as evidenced by its low solubility in polar solvents and high solubility in nonpolar media like hexane.

Physical Properties

Key physical parameters include:

PropertyValue
Molecular Weight238.37 g/mol
Boiling Point~290°C (estimated)
Density0.92–0.95 g/cm³
Log P (Octanol-Water)~7.5 (highly hydrophobic)

These properties derive from computational models and analogies to shorter-chain alkylnaphthalenes . The extended alkyl chain elevates the boiling point relative to naphthalene (218°C) due to increased van der Waals interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary method for synthesizing 1-octylnaphthalene involves Friedel-Crafts alkylation:

  • Reaction Setup: Naphthalene reacts with 1-chlorooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

  • Mechanism: The catalyst polarizes the C-Cl bond, generating a carbocation that attacks the naphthalene ring’s electron-rich 1-position.

  • Workup: The crude product is purified via fractional distillation or column chromatography .

Alternative routes include:

  • Direct alkylation using octyl Grignard reagents.

  • Hydrogenation of 1-octynylnaphthalene intermediates.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (typically 70–85%) and reduce side products like 2-octylnaphthalene. Solvent recovery systems and catalytic recycling align with green chemistry principles .

Applications in Science and Industry

Material Science

1-Octylnaphthalene serves as:

  • Lubricant Additive: Its hydrophobic alkyl chain reduces friction in high-temperature environments.

  • Polymer Plasticizer: Enhances flexibility in polyvinyl chloride (PVC) and polystyrene by intercalating between polymer chains .

Organic Synthesis

The compound acts as:

  • Solvent: Dissolves hydrophobic reactants in Suzuki-Miyaura couplings.

  • Intermediate: Alkylating agent for synthesizing surfactants and liquid crystals.

Environmental Chemistry

Studies highlight its role in:

  • Bioaccumulation: The high Log P value suggests potential accumulation in adipose tissues, necessitating toxicological assessments .

  • Soil Contamination: Persistence in hydrophobic soil matrices complicates remediation efforts .

Environmental and Toxicological Profile

Human Health Risks

Occupational exposure during manufacturing may cause:

  • Dermal Irritation: Prolonged contact with the liquid form.

  • Respiratory Issues: Inhalation of aerosols or vapors above 100°C .

Regulatory guidelines for alkylnaphthalenes remain under development, emphasizing the need for compound-specific studies .

Comparative Analysis with Analogous Compounds

The table below contrasts 1-octylnaphthalene with structurally related compounds:

CompoundMolecular FormulaBoiling Point (°C)Key Application
NaphthaleneC₁₀H₈218Moth repellent, PVC production
1-MethylnaphthaleneC₁₁H₁₀245Dye synthesis
1-tert-ButylnaphthaleneC₁₄H₁₆265High-temperature lubricant
1-OctylnaphthaleneC₁₈H₂₂~290Polymer additive, solvent

The octyl chain’s length confers superior thermal stability and hydrophobicity compared to shorter alkyl derivatives.

Future Research Directions

Unresolved Challenges

  • Toxicity Mechanisms: Clarify metabolic pathways and cytochrome P450 interactions.

  • Biodegradation: Identify microbial consortia capable of degrading the octyl chain.

Emerging Applications

  • Nanotechnology: Functionalizing carbon nanotubes via π-π stacking.

  • Drug Delivery: Encapsulating hydrophobic pharmaceuticals in micellar systems.

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